Methyl 3,4-dihydroxybutanoate Methyl 3,4-dihydroxybutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14450266
InChI: InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3
SMILES:
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

Methyl 3,4-dihydroxybutanoate

CAS No.:

Cat. No.: VC14450266

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,4-dihydroxybutanoate -

Specification

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name methyl 3,4-dihydroxybutanoate
Standard InChI InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3
Standard InChI Key KCKWOJWPEXHLOQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(CO)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

Methyl 3,4-dihydroxybutanoate possesses a four-carbon chain with hydroxyl groups at C3 and C4, esterified at the terminal carboxyl group with a methyl moiety. The IUPAC name, methyl 3,4-dihydroxybutanoate, reflects this arrangement. Its canonical SMILES representation (COC(=O)CC(CO)O) and standardized InChI key (KCKWOJWPEXHLOQ-UHFFFAOYSA-N) confirm the stereochemical specificity of the (S)- and (R)-forms.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
IUPAC Namemethyl 3,4-dihydroxybutanoate
CAS Number2735094
Optical ActivityChiral (S/R enantiomers)

Enantiomeric Differentiation

The (S)-enantiomer is industrially prioritized due to its role in synthesizing bioactive molecules. Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns for each enantiomer: for example, the (S)-form exhibits characteristic shifts at δ 2.5 (dd, 2H), 3.5–3.7 (dd, 2H), and 4.1 (m, 1H) in proton NMR . The enzymatic synthesis route preferentially generates the (S)-configuration, leveraging amylopectin’s inherent chirality during oxidative cleavage .

Synthesis and Production Methodologies

Enzymatic Synthesis from Amylopectin

The most efficient industrial method involves sequential enzymatic degradation of amylopectin, a branched glucose polymer, followed by oxidation and esterification:

  • Enzymatic Hydrolysis:

    • α-Amylase (0.001–10 wt% of amylopectin) selectively cleaves α-(1,4) glycosidic bonds at 40–120°C, producing oligosaccharides .

    • Pullulanase subsequently hydrolyzes α-(1,6) linkages, yielding linear α-(1,4)-linked oligomers .

  • Oxidative Cleavage:

    • Alkaline oxidation with NaOH/H₂O₂ converts oligomers to (S)-3,4-dihydroxybutyric acid sodium salt.

    • Esterification with methanol under acidic conditions (pH 4–5, 50°C) produces methyl (S)-3,4-dihydroxybutanoate at 91–92% conversion .

Table 2: Comparative Synthesis Metrics

ParameterEnzymatic MethodChemical Hydrolysis
Yield92%<50%
Optical Purity (ee)>99.9%70–80%
By-productsMinimalSignificant

Advantages Over Conventional Methods

Traditional chemical routes using starch or disaccharides suffer from low yields (24–27% of substrate weight) and poor stereocontrol . The enzymatic approach eliminates costly metal catalysts and simplifies purification, as amylopectin’s high solubility in aqueous buffers enhances reaction homogeneity .

Industrial and Biomedical Applications

Pharmaceutical Intermediates

The (S)-enantiomer is a key chiral building block for:

  • Statins: Rosuvastatin and atorvastatin synthesis rely on methyl (S)-3,4-dihydroxybutanoate for constructing β-hydroxy-δ-lactone moieties.

  • Antioxidant Agents: Derivatives demonstrate radical-scavenging activity, though detailed mechanisms remain under investigation.

Biodegradable Polymers

Polycarbonates derived from 3,4-dihydroxybutyric acid exhibit tunable mechanical properties and hydrolytic degradation rates, making them suitable for medical implants and eco-friendly packaging.

Physicochemical and Analytical Data

Stability and Reactivity

The compound’s vicinal diol structure renders it prone to oxidation, necessitating storage under inert atmospheres. Esters of 3,4-dihydroxybutanoate undergo lactonization under acidic conditions, forming γ-butyrolactone derivatives .

Spectroscopic Characterization

  • IR Spectroscopy: Broad O-H stretches (3200–3500 cm⁻¹), ester C=O (1740 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 134.13 (C₅H₁₀O₄⁺).

Future Directions and Challenges

Scalable production remains limited by enzyme costs, though immobilized enzyme reactors show promise for continuous synthesis. Expanding applications in polymer science and targeted drug delivery systems will require further optimization of stereochemical fidelity under industrial conditions.

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